((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate: is a complex organic compound characterized by its unique structure, which includes a tetrahydrofuran ring substituted with benzoyloxy and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of hydroxyl groups, followed by the formation of the tetrahydrofuran ring through cyclization reactions. The benzoyloxy groups are introduced via esterification reactions using benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process . These systems allow for precise control over reaction conditions, leading to improved scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield benzoyl-substituted ketones, while reduction of the ester groups can produce benzoyl-substituted alcohols.
Scientific Research Applications
Chemistry
In chemistry, ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
Its derivatives may exhibit pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile compound for industrial applications .
Mechanism of Action
The mechanism of action of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrofuran derivatives with benzoyloxy and hydroxyl groups. Examples include:
- ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl acetate
- ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl propionate
Uniqueness
The uniqueness of ((2R,3S)-3-(Benzoyloxy)-5-hydroxytetrahydrofuran-2-yl)methyl benzoate lies in its specific substitution pattern and stereochemistry. The presence of both benzoyloxy and hydroxyl groups on the tetrahydrofuran ring provides unique reactivity and potential for diverse chemical transformations .
Properties
Molecular Formula |
C19H18O6 |
---|---|
Molecular Weight |
342.3 g/mol |
IUPAC Name |
[(2R,3S)-3-benzoyloxy-5-hydroxyoxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C19H18O6/c20-17-11-15(25-19(22)14-9-5-2-6-10-14)16(24-17)12-23-18(21)13-7-3-1-4-8-13/h1-10,15-17,20H,11-12H2/t15-,16+,17?/m0/s1 |
InChI Key |
AKCFUIMCQPPMTA-RTKIROINSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1C(C(OC1O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.